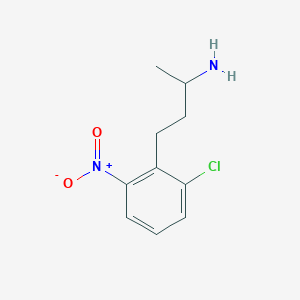
n1,n1,4,4-Tetramethylpentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1,n1,4,4-Tetramethylpentane-1,5-diamine is a versatile and highly pure chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This compound is known for its unique structural features and exceptional quality, making it valuable for researchers and scientists across various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,4,4-Tetramethylpentane-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethylpentan-1,5-diamine with methylating agents to introduce the tetramethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
n1,n1,4,4-Tetramethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
n1,n1,4,4-Tetramethylpentane-1,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A similar compound with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another related compound with a shorter carbon chain.
Uniqueness
n1,n1,4,4-Tetramethylpentane-1,5-diamine is unique due to its specific structural features, including the tetramethyl groups and the pentane backbone. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N',N',2,2-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2,8-10)6-5-7-11(3)4/h5-8,10H2,1-4H3 |
InChI Key |
FTXUCFVLGFJCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)


